molecular formula C6H7BrClN3 B13111384 4-Bromo-6-chloro-N-ethylpyridazin-3-amine CAS No. 1396762-10-9

4-Bromo-6-chloro-N-ethylpyridazin-3-amine

Cat. No.: B13111384
CAS No.: 1396762-10-9
M. Wt: 236.50 g/mol
InChI Key: LEOPFTRCSVRBTL-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-N-ethylpyridazin-3-amine is a heterocyclic compound with the molecular formula C6H6BrClN3. It is a derivative of pyridazine, a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of bromo and chloro substituents at positions 4 and 6, respectively, along with an ethylamine group at position 3, makes this compound highly functionalized and versatile for various chemical applications .

Preparation Methods

The synthesis of 4-Bromo-6-chloro-N-ethylpyridazin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:

    Nitration: Introduction of nitro groups to the pyridazine ring.

    Reduction: Conversion of nitro groups to amino groups.

    Halogenation: Introduction of bromo and chloro substituents.

    Alkylation: Introduction of the ethylamine group.

Industrial production methods often involve optimizing these steps to achieve high yields and purity. Catalysts and specific reaction conditions, such as temperature and solvent choice, play crucial roles in the efficiency of these processes .

Chemical Reactions Analysis

4-Bromo-6-chloro-N-ethylpyridazin-3-amine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like sodium borohydride for reductions, and oxidizing agents like potassium permanganate for oxidations. Major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

4-Bromo-6-chloro-N-ethylpyridazin-3-amine has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloro-N-ethylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromo and chloro substituents enhances its ability to form strong interactions with these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 4-Bromo-6-chloro-N-ethylpyridazin-3-amine include other halogenated pyridazines, such as:

Properties

IUPAC Name

4-bromo-6-chloro-N-ethylpyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrClN3/c1-2-9-6-4(7)3-5(8)10-11-6/h3H,2H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOPFTRCSVRBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN=C(C=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301260967
Record name 3-Pyridazinamine, 4-bromo-6-chloro-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396762-10-9
Record name 3-Pyridazinamine, 4-bromo-6-chloro-N-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1396762-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridazinamine, 4-bromo-6-chloro-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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